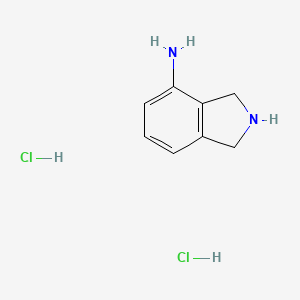

Isoindolin-4-amine dihydrochloride

Übersicht

Beschreibung

Isoindolin-4-amine dihydrochloride is a chemical compound that is part of the isoindolinone family, which is characterized by a structural framework that is common in many natural products and bioactive molecules. The interest in this compound and its derivatives stems from their presence in various pharmacologically active compounds and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of functionalized isoindolinone derivatives can be achieved through the reaction of ortho-carbonylated alkynyl-substituted arylaldehydes with common primary amines. This reaction can yield high yields of isoindolinone and 3-hydroxylindenamine products. The process exploits two distinct reaction pathways: an initial aza-conjugate addition followed by hydrogen transfer, and an oxa-conjugate addition followed by Petasis-Ferrier rearrangement. The choice of pathway depends on the substituent size of the primary amines. Additionally, the reaction can be carried out using transition-metal-free catalysts, which simplifies the operation and broadens the substrate scope, leading to diverse product outcomes .

Another synthesis approach involves the use of Propylphosphonic anhydride (T3P®) in an Ugi four-center, three-component reaction (Ugi-4C-3CR). This method significantly shortens the reaction time and yields the products in good to high yields. However, when phenylethylamine derivatives and tryptamine are used as the amine component, a side-reaction occurs. This side-reaction has been utilized in the microwave-assisted, one-pot synthesis of the isoquinoline alkaloid (±)-nuevamine. Interestingly, the traditional Ugi four-component reaction (Ugi-4CR) was unsuccessful in the presence of T3P®, leading to the production of an α-amino amide and excluding the carboxylic acid from the multicomponent reaction .

Molecular Structure Analysis

This compound derivatives exhibit a molecular structure that includes an isoindolinone core. This core structure is versatile and can be functionalized to produce a variety of derivatives with potential biological activity. The molecular structure is influenced by the nature of the substituents and the specific synthetic pathway chosen.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives are characterized by their selectivity and the ability to proceed without the need for transition metals. The aza-conjugate addition and subsequent hydrogen transfer lead to the formation of the isoindolinone framework, while the oxa-conjugate addition followed by Petasis-Ferrier rearrangement produces indenamine derivatives . The use of T3P® in the Ugi-4C-3CR facilitates the formation of 3-oxoisoindoline-1-carboxamides and allows for the synthesis of complex alkaloids such as (±)-nuevamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are determined by their molecular structure and the functional groups present. These properties are crucial for their potential applications in drug design and synthesis. The high yields and product diversity obtained from the described synthetic methods indicate that these compounds can be tailored to exhibit desired properties for specific applications. The reactions' metal-free nature and broad substrate scope suggest that these compounds can be synthesized with a variety of physical and chemical characteristics, depending on the needs of the application .

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives for Multidrug Resistance Reversal

Isoindolines, including isoindolin-4-amine dihydrochloride, serve as intermediates in synthesizing novel agents for reversing multidrug resistance. These compounds have shown potential in anti-inflammatory and diuretic activities and could be used in treating coronary vessel disease and as alpha-adrenergic blocking agents (Mancilla et al., 2001).Development of Green Synthesis Techniques

Isoindolines are synthesized using environmentally-friendly, solventless green synthesis techniques. This approach is significant due to the extensive presence of isoindolines in bioactive molecules. These compounds are evaluated for their affinity to human dopamine receptors, indicating potential applications in treating Parkinsonism (Andrade-Jorge et al., 2017).Antimycobacterial Activities

Some isoindoline derivatives exhibit significant anti-mycobacterial activities. Specific compounds demonstrate potency and non-cytotoxicity against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Rani et al., 2019).Anion Receptors and Colorimetric Sensors

Isoindoline-based ligands have been synthesized to act as anion receptors. They show enhanced affinity towards halides compared to other ligands, and their binding to highly basic anions leads to color changes, indicating possible use as colorimetric sensors (Dydio et al., 2009).Catalyst-Free Synthesis in Water

The synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions showcases a sustainable method for synthesizing these compounds. This environmentally-friendly feature highlights its potential in green chemistry (Chen et al., 2014).Synthesis of Isoindolin-1-one-3-phosphonates

An efficient synthesis method for isoindolin-1-one-3-phosphonates has been developed, involving a three-component reaction at ambient temperature under catalyst- and solvent-free conditions. This method could lead to compounds with diverse potential applications (Adib et al., 2016).Palladium-Catalyzed Synthesis in Ionic Liquids

Two approaches using palladium catalysis in ionic liquids have been described for synthesizing isoindolin-1-one derivatives. These methods tolerate a wide range of functionalized substrates and can be conducted under mild conditions (Cao et al., 2008).Antiproliferative Activity against Cancer Cell Lines

N-substituted isoindolin-1-one derivatives have been synthesized and demonstrated inhibitory activity against various cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Khang et al., 2020).DNA-Encoded Chemical Library Incorporation

Isoindole cores, including those derived from this compound, have been incorporated into DNA-encoded chemical libraries. This application is promising due to the pharmacological potential of such molecules (Nie et al., 2022).Copper-Catalyzed Synthesis for Pharmacological Relevance

A copper-catalyzed process has been developed for synthesizing isoindolin-1-ylidene derivatives, which are pharmacologically relevant. This method features high atomic efficiency and can be further converted to isoindolinone pharmacophores (Chen et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Isoindolin-4-amine dihydrochloride has been found to interact with the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it’s likely that it influencesdopaminergic signaling pathways . These pathways play a key role in the regulation of various physiological functions, including motor control, reward, and certain endocrine functions.

Pharmacokinetics

In silico analysis suggests that it has good affinities and some pharmacokinetic parameters

Result of Action

Biochemische Analyse

Biochemical Properties

It is known that this compound has a high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells

Cellular Effects

It is known that the compound is a potential inhibitor of CYP3A4, an enzyme involved in drug metabolism

Molecular Mechanism

It is known that the compound has a high binding affinity for the human dopamine receptor D2 , suggesting that it may exert its effects at the molecular level through interactions with this receptor

Metabolic Pathways

It is known that the compound is a potential inhibitor of CYP3A4 , an enzyme involved in drug metabolism, suggesting that it may interact with this enzyme

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8-3-1-2-6-4-10-5-7(6)8;;/h1-3,10H,4-5,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLZYBVXLJLUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678778 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92259-85-3 | |

| Record name | 2,3-Dihydro-1H-isoindol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3030497.png)

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)

![5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3030506.png)

![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)